molecular formula C19H20N2O5S B4106100 4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B4106100
M. Wt: 388.4 g/mol
InChI Key: STOHYNOKIIKKCY-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.10929292 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future research directions could involve the synthesis and characterization of this compound, followed by an investigation of its potential biological activities. Given the reported activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and movement impairments .

Mode of Action

The compound interacts with its target, AchE, by inhibiting its activity . This inhibition affects the normal transmission of nerve impulses in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s interaction with AchE affects the cholinergic nervous system. It also influences the production of reactive oxygen species (ROS) and lipid peroxides, which are part of the body’s routine metabolic pathways . These compounds increase dramatically under cellular damage . The compound’s action can lead to the formation of malondialdehyde (MDA), a secondary product formed when lipid peroxides degrade rapidly . MDA is a common biomarker for cellular and tissue oxidative injury .

Pharmacokinetics

The compound’s interaction with ache and its influence on ros and mda levels suggest that it can cross biological membranes and interact with cellular components

Result of Action

The compound’s action results in a confirmed non-toxic AchE inhibitory effect . This inhibition affects the normal transmission of nerve impulses, leading to behavioral changes and movement impairments . The compound also influences the production of ROS and MDA, indicating its potential role in oxidative stress and cellular damage .

Properties

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-25-15-6-5-12(10-16(15)26-2)13-11-14(17-4-3-9-27-17)21(20-13)18(22)7-8-19(23)24/h3-6,9-10,14H,7-8,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOHYNOKIIKKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Reactant of Route 3
4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Reactant of Route 6
4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

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